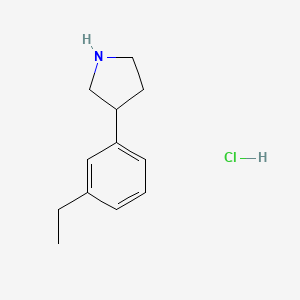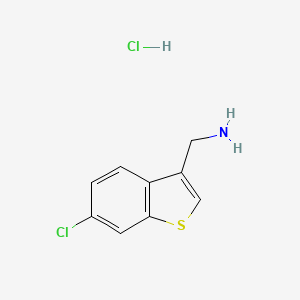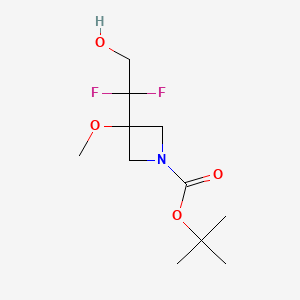![molecular formula C6H11Cl3N2S B13499398 [2-(5-Chlorothiophen-3-yl)ethyl]hydrazine dihydrochloride](/img/structure/B13499398.png)
[2-(5-Chlorothiophen-3-yl)ethyl]hydrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(5-Chlorothiophen-3-yl)ethyl]hydrazine dihydrochloride is a chemical compound with the molecular formula C6H10Cl2N2S and a molecular weight of 213.12 g/mol . This compound is characterized by the presence of a chlorothiophene ring attached to an ethylhydrazine moiety, and it is commonly used in various scientific research applications.
Preparation Methods
The synthesis of [2-(5-Chlorothiophen-3-yl)ethyl]hydrazine dihydrochloride typically involves the reaction of 5-chlorothiophene-3-carboxaldehyde with ethylhydrazine in the presence of a suitable solvent and catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
[2-(5-Chlorothiophen-3-yl)ethyl]hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups, using reagents such as sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
[2-(5-Chlorothiophen-3-yl)ethyl]hydrazine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of [2-(5-Chlorothiophen-3-yl)ethyl]hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
[2-(5-Chlorothiophen-3-yl)ethyl]hydrazine dihydrochloride can be compared with other similar compounds, such as:
[2-(5-Bromothiophen-3-yl)ethyl]hydrazine dihydrochloride: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and properties.
[2-(5-Methylthiophen-3-yl)ethyl]hydrazine dihydrochloride: Contains a methyl group instead of chlorine, potentially altering its chemical behavior and applications.
[2-(5-Nitrothiophen-3-yl)ethyl]hydrazine dihydrochloride:
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C6H11Cl3N2S |
|---|---|
Molecular Weight |
249.6 g/mol |
IUPAC Name |
2-(5-chlorothiophen-3-yl)ethylhydrazine;dihydrochloride |
InChI |
InChI=1S/C6H9ClN2S.2ClH/c7-6-3-5(4-10-6)1-2-9-8;;/h3-4,9H,1-2,8H2;2*1H |
InChI Key |
FLKHFEFODXJAPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1CCNN)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-[(methylsulfanyl)methyl]pyrrolidine](/img/structure/B13499326.png)
![7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B13499331.png)


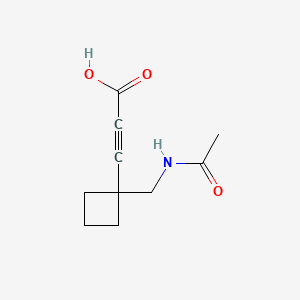

![3-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid](/img/structure/B13499367.png)

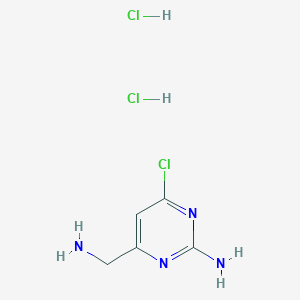
![2-{[(Tert-butoxy)carbonyl]amino}-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid](/img/structure/B13499383.png)
